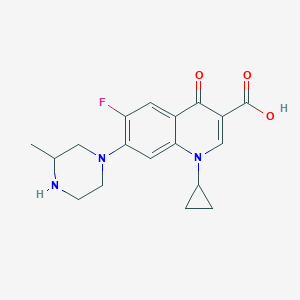
1-シクロプロピル-6-フルオロ-7-(3-メチルピペラジン-1-イル)-4-オキソキノリン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid, also known as 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid, is a useful research compound. Its molecular formula is C₂₀H₂₁F₄N₃O₅ and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
この化合物は、グラム陽性菌およびグラム陰性菌の広範囲の細菌に対して有効な広域スペクトル抗菌剤の一種であるフルオロキノロンです . それらは、DNAの活動のいくつかの側面において重要な2つの酵素である、主にジャイレースとトポイソメラーゼIVのDNAトポイソメラーゼの阻害剤として作用します .
抗結核活性
ある研究では、この化合物の16個のフルオロキノロンアナログが合成され、その抗結核活性が評価されました . これらの誘導体のうち、14個はM. 結核菌 に対して活性であることがわかりました。
創薬
抗結核活性研究の結果は、フルオロキノロン誘導体が抗マイコバクテリア創薬におけるリード化合物としての可能性を秘めていることを裏付けています .
新規化合物の合成
この化合物は、新規化合物の合成のための出発物質として使用できます。 たとえば、テルペン、プレノール、ゲラニオール、ネロール、またはファルネソールとカップリングさせて、新規化合物を生成できます .
細菌感染症の治療
この化合物を含むフルオロキノロンは、今日、細菌感染症の治療に最も広く使用されている薬剤の1つです .
研究開発
生物活性
1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H20FN3O4 with a molecular weight of approximately 361.37 g/mol. It features a cyclopropyl group, a fluoro substituent, and a piperazine moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN3O4 |
| Molecular Weight | 361.3675 g/mol |
| Charge | 0 |
| Optical Activity | Racemic |
Antimicrobial Activity
Research indicates that 1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.
Anticancer Potential
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with topoisomerase enzymes.
1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid operates primarily through:
- DNA Gyrase Inhibition : Disruption of DNA replication in bacteria.
- Topoisomerase Interaction : Inducing DNA strand breaks in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent activity compared to standard antibiotics .
Study 2: Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 50 µM) of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, confirming its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the efficacy of 1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid, a comparison with other quinolone derivatives was performed.
| Compound Name | MIC (µg/mL) | Apoptosis Induction (%) |
|---|---|---|
| 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl) | 8 | 30% at 50 µM |
| Ciprofloxacin | 16 | 20% at 50 µM |
| Levofloxacin | 32 | 15% at 50 µM |
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRWTUITSIYILW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918692 |
Source


|
| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93107-32-5 |
Source


|
| Record name | ITV 8912 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














